molecular formula C20H8Br4Na2O10S2 B7799163 Sulfobromophthalein sodium

Sulfobromophthalein sodium

Cat. No.: B7799163
M. Wt: 838.0 g/mol
InChI Key: HXUITPQMHVLBNV-LIYVDSPJSA-L
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Description

Sulfobromophthalein sodium, also known as bromosulfophthalein, is a synthetic dye used primarily in liver function tests. It is a high-affinity substrate for organic anion transporting polypeptides and multidrug resistance-associated protein 2. This compound is transported into hepatocytes and excreted into bile after conjugation with glutathione .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfobromophthalein sodium is synthesized through a multi-step process involving the bromination of phenolphthalein followed by sulfonation. The reaction conditions typically involve:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Sulfobromophthalein sodium has a wide range of applications in scientific research:

Mechanism of Action

Sulfobromophthalein sodium exerts its effects by interacting with organic anion transporting polypeptides and multidrug resistance-associated protein 2. It is transported into hepatocytes, where it is conjugated with glutathione and subsequently excreted into bile. This process involves several molecular targets and pathways, including the solute carrier organic anion transporter family member 1B1 and canalicular multispecific organic anion transporter 1 .

Comparison with Similar Compounds

Uniqueness: Sulfobromophthalein sodium is unique due to its high affinity for organic anion transporting polypeptides and its specific use in liver function tests. Unlike other dyes, it is specifically designed to interact with liver transport proteins, making it a valuable tool in hepatology research and diagnostics .

Properties

IUPAC Name

disodium;2-hydroxy-5-[(E)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b13-8+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUITPQMHVLBNV-LIYVDSPJSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=C\2/C=CC(=O)C(=C2)S(=O)(=O)[O-])/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br4Na2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfobromophthalein sodium
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Sulfobromophthalein sodium
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Sulfobromophthalein sodium
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Sulfobromophthalein sodium
Reactant of Route 5
Sulfobromophthalein sodium
Reactant of Route 6
Sulfobromophthalein sodium

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